molecular formula C20H12N4 B562515 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine CAS No. 467435-64-9

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine

Cat. No. B562515
M. Wt: 308.344
InChI Key: GPOZRRMLVDLGAS-UHFFFAOYSA-N
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Description

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine (BPN) is a push-pull conjugated molecule . It has been designed to bind selectively with octyl glucopyranoside (OGU) .


Molecular Structure Analysis

The BPN/OGU quadruple hydrogen-bonding complex adopts a rigid BPN conformation in which the proton donor (d) and acceptor (a) relays (daad) are resonantly conjugated through the ethynyl bridge . This induces π-electron delocalization, i.e., a charge transfer effect .

Scientific Research Applications

Fluorescent Probing for Glucopyranoside

BPN has been identified as an ultrasensitive fluorescent probe for glucopyranoside detection. It forms a quadruple hydrogen-bonding complex with octyl glucopyranoside, adopting a rigid conformation that enhances pi-electron delocalization through its ethynyl bridge. This charge transfer effect contributes to its exceptional photophysical properties, making BPN highly sensitive for monitoring glucopyranoside with a detection limit of approximately 100 pM (Liao et al., 2002). Similar studies have further validated BPN's efficacy as a fluorescent and circular dichroic detection tool for monosaccharides, offering insights into the receptor-saccharide complex structures in solution (Fang et al., 2004).

Conducting Polymers from Low Oxidation Potential Monomers

BPN-related structures have been synthesized for use in conducting polymers via electropolymerization. These derivatized bis(pyrrol-2-yl) arylenes, including BPN, exhibit low oxidation potentials, leading to polymers that are stable in their conducting form. This opens up possibilities for their use in electronic and optoelectronic devices (Sotzing et al., 1996).

Antibacterial Activity

Derivatives of 1,8-Naphthyridine, including those related to BPN, have been synthesized and evaluated for their antibacterial activity. This highlights the potential of BPN-related compounds in medical and pharmaceutical applications, offering a pathway to new antibacterial agents (Mogilaiah & Sudhakar, 2003).

Lewis Acid Mediated Cycloisomerization

BPN derivatives have been utilized in synthesizing pyrrolo[1,2-a]naphthyridines through cycloisomerization, facilitated by Lewis acids such as PtCl2 or Bi(OTf)3. This method yields compounds with various functional groups, demonstrating BPN's versatility in chemical synthesis (Flader et al., 2017).

Two-Photon Excited Fluorescence

A bis(BF2) core complex containing a 1,8-naphthyridine derivative related to BPN was synthesized, exhibiting yellow-green emission, high quantum yield, and two-photon absorption properties. This finding suggests the potential for BPN in developing advanced fluorescent materials for imaging and sensing applications (Li et al., 2010).

Safety And Hazards

When handling BPN, it is recommended to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . Exposure should be avoided and special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2,7-bis[2-(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4/c1-3-16(21-13-1)9-11-18-7-5-15-6-8-19(24-20(15)23-18)12-10-17-4-2-14-22-17/h1-8,13-14,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOZRRMLVDLGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652479
Record name 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine

CAS RN

467435-64-9
Record name 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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